Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate
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Overview
Description
Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethyl ester group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate typically involves the reaction of 3-amino-2-hydroxypyridine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-amino-2-oxopyridin-4-YL)acetate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate can be compared with other pyridine derivatives, such as:
3-Amino-2-hydroxypyridine: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-(3-amino-4-hydroxypyridin-2-YL)acetate: Similar structure but with different substitution pattern on the pyridine ring, leading to different chemical and biological properties.
Ethyl 2-(3-amino-2-methoxypyridin-4-YL)acetate: Contains a methoxy group instead of a hydroxyl group, which can affect its reactivity and interactions with biological targets.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethyl 2-(3-amino-2-hydroxypyridin-4-YL)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, including its mechanisms of action, relevant research findings, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyridine ring with an amino group and a hydroxyl group, alongside an ethyl acetate moiety. Its molecular formula is C9H12N2O3 with a molecular weight of approximately 180.21 g/mol. The presence of these functional groups allows the compound to engage in various chemical reactions, making it versatile in both organic synthesis and medicinal chemistry.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The hydrogen bonding capabilities of its amino and hydroxyl groups facilitate these interactions, potentially modulating biological pathways that lead to therapeutic effects. Preliminary studies suggest that the compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential enzymes.
Antimicrobial Activity
In vitro studies have indicated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial growth by interfering with cell wall synthesis or function.
Anticancer Properties
Recent investigations have also explored the anticancer potential of this compound. In cellular assays, the compound demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Amino-2-hydroxypyridine | Lacks ethyl ester group | Less versatile in synthetic applications |
Ethyl 2-(3-amino-4-hydroxypyridin-2-YL)acetate | Different substitution pattern on the pyridine ring | Alters chemical and biological properties |
Ethyl 2-(3-amino-2-methoxypyridin-4-YL)acetate | Contains methoxy instead of hydroxyl | Affects reactivity and interactions |
This table illustrates how variations in structure can influence both the chemical reactivity and biological activity of these compounds.
Study on Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antimicrobial activity.
Investigation into Anticancer Effects
Another investigation focused on the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to control groups.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(3-amino-2-oxo-1H-pyridin-4-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-7(12)5-6-3-4-11-9(13)8(6)10/h3-4H,2,5,10H2,1H3,(H,11,13) |
InChI Key |
KNFZLWHXARONHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NC=C1)N |
Origin of Product |
United States |
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